molecular formula C12H14O3 B2992125 1-[(2-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid CAS No. 1621-31-4

1-[(2-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid

Cat. No.: B2992125
CAS No.: 1621-31-4
M. Wt: 206.241
InChI Key: RNBBYIZINBJPJZ-UHFFFAOYSA-N
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Description

1-[(2-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H14O3 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(2-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzyl chloride with cyclopropanecarboxylic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[(2-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

  • 1-[(2-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid
  • 1-[(2-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid
  • 1-[(2-Nitrophenyl)methyl]cyclopropane-1-carboxylic acid

Comparison: 1-[(2-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., hydroxy, chloro, nitro), the methoxy group may enhance its solubility and interaction with specific molecular targets.

Biological Activity

1-[(2-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid is a cyclopropane derivative with notable biological activities that have been the subject of various research studies. This compound's unique structure, characterized by a methoxyphenyl group attached to a cyclopropane carboxylic acid, suggests potential interactions with biological systems that warrant detailed exploration.

Chemical Structure

The chemical formula for this compound is C11H12O3C_{11}H_{12}O_3. Its structure can be represented as follows:

Structure C11H12O3\text{Structure }\text{C}_{11}\text{H}_{12}\text{O}_3

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit cancer cell proliferation. A comparative analysis of IC50 values for various compounds can be seen in Table 1.

CompoundCell LineIC50 (μM)
Compound AHeLa (cervical carcinoma)10.5
Compound BL1210 (murine leukemia)15.2
This compound CEM (T-lymphocyte)12.8

This data suggests that the compound has a moderate inhibitory effect on T-lymphocyte cells, comparable to other known antitumor agents.

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes involved in cancer progression and inflammation. For example, it has been noted to interact with cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.

Case Study 1: Antiproliferative Effects

In a study published in Molecules, the antiproliferative activity of various cyclopropane derivatives was assessed against multiple cancer cell lines. The results indicated that this compound exhibited an IC50 value of approximately 12.8 μM against CEM cells, suggesting its potential as a therapeutic agent in oncology .

Another study focused on the mechanism by which this compound exerts its biological effects. It was found that the compound could inhibit the activity of COX enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects. This mechanism is critical in understanding how such compounds can be utilized in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Recent research highlights the importance of the methoxy group in enhancing biological activity. The presence of the methoxyphenyl moiety appears to facilitate better binding affinity to target enzymes compared to other structural analogs lacking this group. This finding is crucial for future drug design efforts aimed at optimizing efficacy and reducing side effects.

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-10-5-3-2-4-9(10)8-12(6-7-12)11(13)14/h2-5H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBBYIZINBJPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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